molecular formula C27H16ClN3O5 B10877494 3-(Quinoxalin-2-yl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate

3-(Quinoxalin-2-yl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate

Cat. No.: B10877494
M. Wt: 497.9 g/mol
InChI Key: IWNDCKBERBRREY-UHFFFAOYSA-N
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Description

3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoxaline moiety, a phenyl group, and a benzoate ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of quinoxaline derivatives, which are synthesized through various green chemistry methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is unique due to its combination of quinoxaline and benzoate moieties, which confer distinct chemical and biological properties. This compound’s versatility makes it valuable for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C27H16ClN3O5

Molecular Weight

497.9 g/mol

IUPAC Name

(3-quinoxalin-2-ylphenyl) 3-(2-chloro-6-nitrophenoxy)benzoate

InChI

InChI=1S/C27H16ClN3O5/c28-21-10-5-13-25(31(33)34)26(21)35-19-8-4-7-18(15-19)27(32)36-20-9-3-6-17(14-20)24-16-29-22-11-1-2-12-23(22)30-24/h1-16H

InChI Key

IWNDCKBERBRREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-]

Origin of Product

United States

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